[(6S,7S,13S,17S)-6-[(6S,7S,13S,17S)-17-Acetyloxy-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
[(6S,7S,13S,17S)-6-[(6S,7S,13S,17S)-17-Acetyloxy-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Brand Name:
Vulcanchem
CAS No.:
119020-36-9
VCID:
VC0056212
InChI:
InChI=1S/C46H62O6/c1-7-9-33-41-31(19-21-45(5)37(41)15-17-39(45)51-25(3)47)29-13-11-27(49)23-35(29)43(33)44-34(10-8-2)42-32(30-14-12-28(50)24-36(30)44)20-22-46(6)38(42)16-18-40(46)52-26(4)48/h7-8,23-24,29-34,37-44H,1-2,9-22H2,3-6H3/t29?,30?,31?,32?,33-,34-,37?,38?,39-,40-,41?,42?,43+,44+,45-,46-/m0/s1
SMILES:
CC(=O)OC1CCC2C1(CCC3C2C(C(C4=CC(=O)CCC34)C5C(C6C(CCC7(C6CCC7OC(=O)C)C)C8C5=CC(=O)CC8)CC=C)CC=C)C
Molecular Formula:
C46H62O6
Molecular Weight:
711 g/mol
[(6S,7S,13S,17S)-6-[(6S,7S,13S,17S)-17-Acetyloxy-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
CAS No.: 119020-36-9
Main Products
VCID: VC0056212
Molecular Formula: C46H62O6
Molecular Weight: 711 g/mol
CAS No. | 119020-36-9 |
---|---|
Product Name | [(6S,7S,13S,17S)-6-[(6S,7S,13S,17S)-17-Acetyloxy-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
Molecular Formula | C46H62O6 |
Molecular Weight | 711 g/mol |
IUPAC Name | [(6S,7S,13S,17S)-6-[(6S,7S,13S,17S)-17-acetyloxy-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
Standard InChI | InChI=1S/C46H62O6/c1-7-9-33-41-31(19-21-45(5)37(41)15-17-39(45)51-25(3)47)29-13-11-27(49)23-35(29)43(33)44-34(10-8-2)42-32(30-14-12-28(50)24-36(30)44)20-22-46(6)38(42)16-18-40(46)52-26(4)48/h7-8,23-24,29-34,37-44H,1-2,9-22H2,3-6H3/t29?,30?,31?,32?,33-,34-,37?,38?,39-,40-,41?,42?,43+,44+,45-,46-/m0/s1 |
Standard InChIKey | HNBIJMUYMMGCRY-ZBJJYREYSA-N |
Isomeric SMILES | CC(=O)O[C@H]1CCC2[C@@]1(CCC3C2[C@@H]([C@H](C4=CC(=O)CCC34)[C@@H]5[C@H](C6C(CC[C@]7(C6CC[C@@H]7OC(=O)C)C)C8C5=CC(=O)CC8)CC=C)CC=C)C |
SMILES | CC(=O)OC1CCC2C1(CCC3C2C(C(C4=CC(=O)CCC34)C5C(C6C(CCC7(C6CCC7OC(=O)C)C)C8C5=CC(=O)CC8)CC=C)CC=C)C |
Canonical SMILES | CC(=O)OC1CCC2C1(CCC3C2C(C(C4=CC(=O)CCC34)C5C(C6C(CCC7(C6CCC7OC(=O)C)C)C8C5=CC(=O)CC8)CC=C)CC=C)C |
Synonyms | 6,6'-bi(7-allyl-3-oxo-4-estren-17-yl acetate) 6,6-BAOAA |
PubChem Compound | 195289 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume